molecular formula C17H16ClNO6S B2622764 2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane CAS No. 339276-53-8

2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B2622764
CAS No.: 339276-53-8
M. Wt: 397.83
InChI Key: NZVVDOLZVRXXDF-UHFFFAOYSA-N
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Description

This compound is a 1,3-dioxolane derivative featuring a methyl group at the 2-position of the dioxolane ring and a complex aromatic substituent at the adjacent position. The aromatic moiety includes a 4-nitrophenyl group substituted with a [(4-chlorophenyl)sulfonyl]methyl group. Key structural attributes include:

  • 1,3-dioxolane core: A five-membered cyclic ether known for enhancing solubility and metabolic stability in pharmaceuticals .
  • Methyl substitution: The 2-methyl group on the dioxolane ring may sterically hinder reactions at the adjacent positions, altering chemical behavior compared to unmethylated analogs.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6S/c1-17(24-8-9-25-17)13-2-7-16(19(20)21)12(10-13)11-26(22,23)15-5-3-14(18)4-6-15/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVVDOLZVRXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration of a suitable aromatic precursor.

    Attachment of the chlorophenylsulfonylmethyl group: This can be done through sulfonylation reactions, where a chlorophenylsulfonyl chloride reacts with a suitable nucleophile.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenylsulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane C₁₇H₁₅ClNO₅S - 4-Nitrophenyl
- (4-Chlorophenyl)sulfonylmethyl
- 2-methyl-dioxolane
396.82 High polarity due to -NO₂ and -SO₂-; potential thermal instability from nitro group
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane C₁₀H₉Cl₃O₂ - 2,4-Dichlorophenyl
- Chloromethyl
271.54 Enhanced electrophilicity from Cl substituents; possible reactivity at chloromethyl site
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol C₁₁H₁₄O₄ - Methoxy
- Phenol
- 4-methyl-dioxolane
226.23 Increased solubility from -OH and -OCH₃; reduced electron deficiency compared to nitro/sulfonyl analogs

Key Comparative Insights:

Electronic Effects: The target compound’s nitro and sulfonyl groups create a strongly electron-deficient aromatic system, favoring electrophilic substitution at meta/para positions. In contrast, the dichlorophenyl group in provides moderate electron withdrawal, while the methoxy-phenol in is electron-donating, directing reactions to ortho/para positions.

Reactivity: The chloromethyl group in is prone to nucleophilic substitution (e.g., hydrolysis or alkylation), whereas the target compound’s methyl-dioxolane and sulfonyl groups confer steric and electronic stability. The phenol -OH in allows for hydrogen bonding and acid-base reactivity absent in the target.

Solubility and Applications: The target compound’s nitro and sulfonyl groups may reduce aqueous solubility compared to the phenolic -OH and methoxy groups in . However, its lipophilicity could enhance membrane permeability in pharmaceutical contexts.

Thermal and Chemical Stability: The nitro group in the target compound may render it susceptible to thermal decomposition or reduction reactions, whereas the dichlorophenyl and methoxy-phenol analogs lack such labile functionalities.

Biological Activity

2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane, with the CAS number 339276-53-8, is a synthetic compound belonging to the class of dioxolanes. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO6S, with a molecular weight of 397.8 g/mol. The structure features a dioxolane ring that is substituted with a chlorophenyl sulfonyl group and a nitrophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that dioxolane derivatives exhibit significant antimicrobial properties. For instance, a study on various 1,3-dioxolane derivatives showed that certain compounds had excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound AS. aureus625Excellent
Compound BP. aeruginosa1250Moderate
Compound CE. coliNo activityNone

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that dioxolane derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic gene expression and enhancement of reactive oxygen species (ROS) production. For example, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 .

Case Study: Cytotoxicity Assay

In a recent experiment evaluating the cytotoxic effects of dioxolane derivatives:

  • Cell Lines Used : HCT-116 (colon cancer), MCF-7 (breast cancer)
  • Method : Sulforhodamine B (SRB) assay
  • Findings : The tested compounds exhibited significant cytotoxicity with IC50 values below 50 µM, indicating strong potential for further development as anticancer agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Antioxidant Activity : By modulating oxidative stress levels in cells, it can enhance the effectiveness of existing chemotherapeutics.
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly in the G1 phase, leading to reduced proliferation rates in cancer cells .

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